molecular formula C11H8N4S B13025877 4-(Quinoxalin-2-yl)thiazol-2-amine

4-(Quinoxalin-2-yl)thiazol-2-amine

Cat. No.: B13025877
M. Wt: 228.28 g/mol
InChI Key: FJUFGKFTIFHMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinoxalin-2-yl)thiazol-2-amine (CAS 83962-85-0) is a heterocyclic compound that incorporates both quinoxaline and 2-aminothiazole pharmacophores, making it a privileged scaffold in antimicrobial research and drug discovery . The molecular hybridization of these two bioactive moieties is a strategic approach to creating novel agents that may overcome existing drug resistance mechanisms . This compound is of significant interest for developing new antibacterial agents, with some related hybrids demonstrating potent activity against strains such as Staphylococcus aureus and Bacillus subtilis . Furthermore, its core structure is investigated for a range of other pharmacological properties, including antitubercular and anticancer activities . Researchers value this compound for exploring the inhibition of bacterial targets like dihydrofolate reductase and tyrosyl-tRNA synthetase, as identified through molecular docking studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

4-quinoxalin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H8N4S/c12-11-15-10(6-16-11)9-5-13-7-3-1-2-4-8(7)14-9/h1-6H,(H2,12,15)

InChI Key

FJUFGKFTIFHMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)thiazol-2-amine typically involves the condensation of quinoxaline derivatives with thiazole precursors. One common method includes the reaction of 2-chloroquinoxaline with thiosemicarbazide under reflux conditions to yield the desired product . Another approach involves the cyclization of quinoxaline-2-carboxylic acid with thioamides in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline and thiazole derivatives .

Scientific Research Applications

Therapeutic Potential

Antiviral Activity
Research indicates that derivatives of quinoxalin-2(1H)-one containing a 4-(thiazol-2-yl)amine moiety exhibit significant antiviral properties. Specifically, the incorporation of hydrogen-bond acceptors at the C-3 position enhances antiviral potency, making these compounds promising candidates for developing new antiviral agents against Hepatitis C virus (HCV) .

Anticancer Properties
4-(Quinoxalin-2-yl)thiazol-2-amine has shown potential in anticancer applications. In vitro studies have demonstrated that thiazole derivatives can selectively target cancer cell lines, exhibiting cytotoxic effects. For instance, compounds derived from thiazole scaffolds have been tested against various cancer types, revealing IC50 values in the micromolar range, which indicate their effectiveness . The structural modifications, such as the addition of halogens or electron-withdrawing groups, can significantly enhance their anticancer efficacy.

Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activities. Studies have reported minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria, suggesting their potential use in treating bacterial infections . The presence of specific substituents on the thiazole ring can influence the antimicrobial activity, making it a focus for further research.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Substituent Effects : The introduction of halogen atoms or electron-withdrawing groups on the phenyl ring enhances biological activity while modifying the electronic properties of the compound .
  • Functional Group Influence : The presence of specific functional groups, such as amides or esters, at designated positions on the quinoxaline structure can significantly affect the compound's interaction with biological targets .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Antiviral Screening

In a study aimed at identifying new antiviral agents, compounds featuring a thiazole moiety were synthesized and evaluated for their ability to inhibit HCV replication. The results indicated that specific modifications led to enhanced antiviral activity compared to traditional treatments .

Case Study 2: Anticancer Activity

A series of thiazole derivatives were synthesized and tested against human cancer cell lines (HCT116 and A549). The most active compounds showed IC50 values below 30 µM, indicating strong potential for further development as anticancer drugs .

Case Study 3: Antimicrobial Efficacy

A comprehensive study evaluated various thiazole derivatives for their antimicrobial properties against a range of pathogens. Results showed promising activity against resistant strains of bacteria, suggesting that these compounds could serve as alternatives to conventional antibiotics .

Comparison with Similar Compounds

Key Observations :

  • 4-Phenyl derivatives achieve the highest yields (up to 96.6%) due to the simplicity of phenyl group reactivity .
  • Bromophenyl and chlorothiophen derivatives show moderate yields (45–59%), likely due to steric hindrance or electron-withdrawing effects .
  • Quinoxaline substituent: Expected to lower yields compared to phenyl due to the complexity of synthesizing α-bromoketones with fused bicyclic systems.

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular planarity:

Compound Melting Point (°C) Solubility Insights Reference
4-Phenylthiazol-2-amine 118–286 Low solubility in polar solvents
4-(4-Methoxyphenyl)thiazol-2-amine 115–213 Improved solubility due to –OCH₃
4-(4-Nitrophenyl)thiazol-2-amine 118–286 Reduced solubility (polar nitro group)
4-(1-Adamantyl)thiazol-2-amine High hydrophobicity expected

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) reduce it .
  • Quinoxaline derivative: Predicted to have a high melting point (similar to nitro derivatives) due to π-π stacking but poor aqueous solubility due to hydrophobicity.

Key Observations :

  • Halogenated derivatives (e.g., bromo, chloro) show enhanced antimicrobial and enzyme inhibitory activity, likely due to increased electrophilicity .
  • Quinoxaline derivative: The nitrogen-rich structure may improve binding to enzymatic targets (e.g., kinases, DNA) but could face bioavailability challenges.

ADME and Molecular Docking

  • Quinoxaline derivative: Predicted to have higher logP values than phenyl analogs, reducing solubility but enhancing membrane permeability. Molecular docking studies (using tools like Multiwfn ) would likely highlight strong interactions with aromatic residues in target proteins.

Biological Activity

4-(Quinoxalin-2-yl)thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring linked to a quinoxaline moiety. Its molecular formula is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The unique structural features of this compound contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

C9H7N3S\text{C}_9\text{H}_7\text{N}_3\text{S}

This structure includes a five-membered thiazole ring and a bicyclic quinoxaline structure, which are known for their roles in various biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy in inhibiting bacterial growth is attributed to its ability to disrupt cellular processes.
  • Anticancer Properties : Studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including liver carcinoma (HEPG2), where it showed more than 50% growth inhibition in vitro .
  • Anticonvulsant Activity : The compound has been investigated for its anticonvulsant properties. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its anticonvulsant effects .
  • Inhibition of Enzymatic Activity : Molecular docking studies have indicated that this compound interacts effectively with enzymes such as α-amylase and α-glucosidase, demonstrating potential for managing diabetes through inhibition of carbohydrate metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInhibits growth in liver carcinoma cell line (HEPG2)
AnticonvulsantExhibits significant anticonvulsant effects
Enzyme InhibitionInhibits α-amylase and α-glucosidase

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound binds to active sites on target enzymes, leading to inhibition of their activity. This is particularly relevant in its role as an α-amylase and α-glucosidase inhibitor, contributing to its potential use in diabetes management.
  • Cellular Uptake and Toxicity : The compound's structure allows for effective cellular uptake, which is crucial for its antimicrobial and anticancer activities. The presence of electron-withdrawing groups enhances its bioavailability and interaction with cellular components.
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of specific signaling pathways, although detailed mechanisms require further elucidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.